molecular formula C12H19N B056423 N-(tert-butyl)-N-(2-methylbenzyl)amine CAS No. 112093-21-7

N-(tert-butyl)-N-(2-methylbenzyl)amine

Cat. No. B056423
CAS RN: 112093-21-7
M. Wt: 177.29 g/mol
InChI Key: XOESZVXQYPGYFT-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-(2-methylbenzyl)amine is a chemical compound that belongs to the class of tertiary amines. It is also known as N-tert-butyl-2-methylbenzenemethanamine. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N-(2-methylbenzyl)amine is not well understood. However, it is believed to act as a nucleophilic catalyst, facilitating the transfer of electrons in various reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(tert-butyl)-N-(2-methylbenzyl)amine. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-N-(2-methylbenzyl)amine is its high stability and low reactivity, which makes it a suitable candidate for various lab experiments. However, its limited solubility in water can pose a challenge in certain applications.

Future Directions

There are several future directions for the research on N-(tert-butyl)-N-(2-methylbenzyl)amine. One potential area of application is in the development of new catalysts for organic synthesis reactions. Another potential area is in the development of new ligands for coordination chemistry. Additionally, more research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-(2-methylbenzyl)amine involves the reaction between tert-butylamine and 2-methylbenzyl chloride. The reaction is carried out in the presence of a suitable base, such as potassium carbonate or sodium hydroxide. The product is obtained in good yield after purification by distillation or chromatography.

Scientific Research Applications

N-(tert-butyl)-N-(2-methylbenzyl)amine has been extensively studied for its potential applications in various fields. It has been used as a catalyst in organic synthesis reactions, such as the reduction of ketones and aldehydes. It has also been used as a ligand in coordination chemistry, forming complexes with various metal ions.

properties

IUPAC Name

2-methyl-N-[(2-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10-7-5-6-8-11(10)9-13-12(2,3)4/h5-8,13H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOESZVXQYPGYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405932
Record name N-(tert-butyl)-N-(2-methylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112093-21-7
Record name N-(tert-butyl)-N-(2-methylbenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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